Chrysanthemoyl chloride
Overview
Description
It is a colorless to slightly yellow liquid that is an important intermediate in the synthesis of pyrethroid insecticides . Chrysanthemoyl chloride is known for its role in the production of various pyrethroids, which are widely used due to their high insecticidal activity and low toxicity to mammals .
Mechanism of Action
Target of Action
Chrysanthemoyl chloride is an important intermediate of pyrethroids . Pyrethroids are a class of synthetic compounds that mimic the structure and insecticidal properties of the naturally-occurring compounds pyrethrins produced by the flowers of Chrysanthemums. The primary targets of pyrethroids are voltage-sensitive sodium channels involved in nerve impulse conduction .
Mode of Action
They prolong the activation of sodium channels, leading to repetitive firing or conduction block in the nervous system, thereby causing knockdown and death of insects .
Biochemical Pathways
It’s known that this compound can be prepared by the phosgene method . This involves dissolving chrysanthemic acid in toluene, adding a catalyst, and raising the temperature to about 90°C. Phosgene is passed under stirring, and after a certain amount reaches the endpoint, nitrogen is used to drive off the remaining phosgene .
Result of Action
The direct result of this compound’s action is the synthesis of pyrethroids such as allethrin, propenthrin, permethrin, fenthrin, and fenothrin . These pyrethroids have potent insecticidal activity, causing knockdown and death of insects .
Action Environment
The action of this compound, as an intermediate in the synthesis of pyrethroids, can be influenced by various environmental factors. For instance, the synthesis process involving this compound requires specific conditions such as a certain temperature and the presence of a catalyst . Furthermore, the efficacy and stability of the resulting pyrethroids can be affected by environmental conditions such as temperature, pH, and presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes and proteins during its synthesis and degradation
Cellular Effects
The cellular effects of Chrysanthemoyl chloride are also not well studied. Given its role as an intermediate in the synthesis of pyrethroids, it may influence cell function through its involvement in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with other compounds during the synthesis of pyrethroids . For example, it can be prepared by the phosgene method, which involves dissolving chrysanthemic acid in toluene, adding a catalyst, and raising the temperature to about 90°C .
Temporal Effects in Laboratory Settings
It is known that it can decompose into chrysanthemic acid in the presence of water .
Metabolic Pathways
This compound is involved in the metabolic pathways of pyrethroids
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute within cells and tissues .
Subcellular Localization
Given its lipophilic nature, it is likely to be able to cross cell membranes and localize within various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysanthemoyl chloride can be synthesized through several methods. One common method involves the reaction of chrysanthemic acid with phosgene in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene at elevated temperatures around 90°C . The reaction proceeds as follows: [ \text{C}9\text{H}{14}\text{O}2 + \text{COCl}2 \rightarrow \text{C}{10}\text{H}{15}\text{ClO} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced by mixing chrysanthemic acid and chrysanthemyl chloride in a reaction vessel, adding triethylamine, and introducing phosgene. The mixture is then heated to 55-110°C and allowed to react for several hours . This method is efficient and allows for the recycling of solvents and catalysts, minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Chrysanthemoyl chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form chrysanthemic acid and hydrochloric acid.
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Racemization: this compound can undergo racemization when treated with a catalytic amount of Lewis acid followed by hydrolysis.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Racemization: Lewis acids such as aluminum chloride.
Major Products:
Hydrolysis: Chrysanthemic acid.
Substitution: Chrysanthemic acid derivatives such as esters and amides.
Racemization: Racemic mixtures of chrysanthemic acid.
Scientific Research Applications
Chrysanthemoyl chloride is primarily used in the synthesis of pyrethroid insecticides, which are crucial in agriculture and public health for controlling insect pests . These insecticides are known for their high efficacy and low toxicity to non-target organisms, making them environmentally friendly options for pest control . Additionally, this compound is used in research to study the biosynthesis of pyrethrins and the development of new insecticidal compounds .
Comparison with Similar Compounds
Chrysanthemoyl chloride is similar to other acyl chlorides used in the synthesis of pyrethroids, such as:
Allethrin: Used in household insecticides.
Permethrin: Widely used in agriculture and public health.
Fenothrin: Commonly used in veterinary applications.
Uniqueness: this compound is unique due to its specific structure, which allows for the synthesis of a wide range of pyrethroid compounds with varying insecticidal properties . Its ability to form stable intermediates and react with various nucleophiles makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTCVNLNEOVBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931698 | |
Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14297-81-5, 4489-14-9, 53955-46-7 | |
Record name | Chrysanthemic acid chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14297-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysanthemoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053955467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chrysanthemoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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